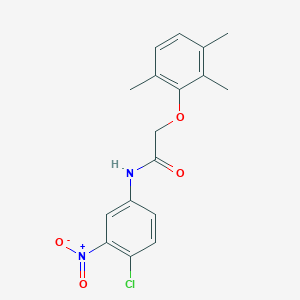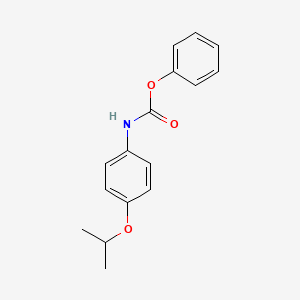
N-(4-chloro-3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is a compound of interest due to its structural complexity and potential for various applications in the field of chemistry and materials science. Its synthesis and properties are crucial for understanding its potential applications and interactions.
Synthesis Analysis
The synthesis of related acetamide derivatives involves multi-step procedures, such as the reductive carbonylation of nitrobenzene in the presence of Pd(II)-complexes or via alkylation and nitration processes. These methods highlight the complexity of synthesizing specific acetamide compounds and the importance of optimizing conditions for desired selectivity and yield (Vavasori, Capponi, & Ronchin, 2023); (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, such as N-(2-hydroxyphenyl)acetamide and its silylated derivatives, reveals insights into their conformation and geometric parameters. Studies on substituted acetamides demonstrate the impact of different substituents on the molecular conformation and hydrogen bonding patterns, which are critical for understanding their reactivity and properties (Begunov & Valyaeva, 2015); (Nikonov et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of acetamide derivatives can be influenced by their structure. For example, the introduction of nitro or chloro substituents affects their reactivity in hydrogenation reactions or in forming complexes with solvents, which can lead to different reaction pathways or products (Girel et al., 2022); (Krivoruchka et al., 2004).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solvatochromism, dipole moment, and crystal structure, are significantly influenced by their molecular structure and substituents. These properties are essential for predicting the behavior of these compounds in various environments and for their application in material science (Helliwell et al., 2011).
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-10-4-5-11(2)17(12(10)3)24-9-16(21)19-13-6-7-14(18)15(8-13)20(22)23/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBMNDHZVWQOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)
![3-methyl-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B5652244.png)



![{(3R*,5R*)-5-(4-morpholinylmethyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5652265.png)

![ethyl 4-[(3-fluorophenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B5652271.png)

![(3R)-3,4,4-trimethyl-1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5652292.png)


![N-phenyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5652311.png)